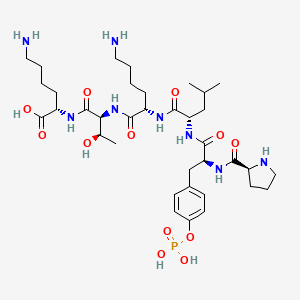
Stat3-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stat3-IN-23 is a small molecule inhibitor specifically designed to target the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, differentiation, and survival. It is often constitutively activated in many cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stat3-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of dichloromethane as a solvent and N,N-Diisopropylethylamine (DIPEA) as a base . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for producing sufficient quantities for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions
Stat3-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Stat3-IN-23 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.
Biology: Helps in understanding the biological processes regulated by STAT3, including cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers with constitutive STAT3 activation.
Industry: Used in the development of new drugs targeting the STAT3 pathway
Mecanismo De Acción
Stat3-IN-23 exerts its effects by inhibiting the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of genes involved in cell growth and survival, leading to reduced tumor proliferation and increased apoptosis . The molecular targets include the Janus-activated kinases (JAKs) that phosphorylate STAT3, and the pathways involved are primarily the JAK-STAT signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
SI-109: Another STAT3 inhibitor with a different mechanism of action.
SD-36: A proteolysis-targeting chimera (PROTAC) molecule that degrades STAT3 protein.
KI16: A small molecule that inhibits STAT3 phosphorylation and transcriptional activity .
Uniqueness
Stat3-IN-23 is unique due to its high specificity and potency in inhibiting STAT3. Unlike other inhibitors, it has shown promising results in preclinical studies, making it a potential candidate for further development in cancer therapy .
Propiedades
Fórmula molecular |
C36H61N8O12P |
|---|---|
Peso molecular |
828.9 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-3-(4-phosphonooxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H61N8O12P/c1-21(2)19-28(42-34(49)29(43-31(46)25-11-8-18-39-25)20-23-12-14-24(15-13-23)56-57(53,54)55)33(48)40-26(9-4-6-16-37)32(47)44-30(22(3)45)35(50)41-27(36(51)52)10-5-7-17-38/h12-15,21-22,25-30,39,45H,4-11,16-20,37-38H2,1-3H3,(H,40,48)(H,41,50)(H,42,49)(H,43,46)(H,44,47)(H,51,52)(H2,53,54,55)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |
Clave InChI |
JYBBBBGACUMKKU-CSJNAZMVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@@H]2CCCN2)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
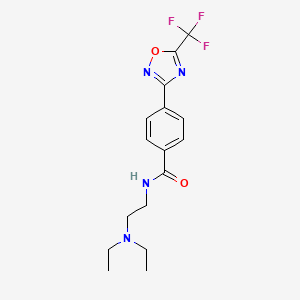
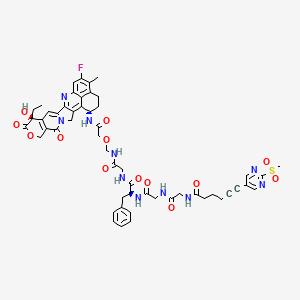

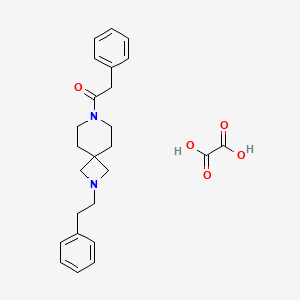
![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
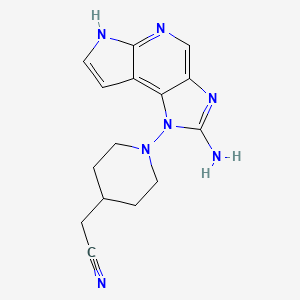


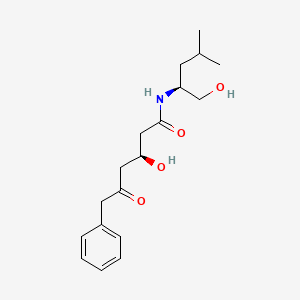

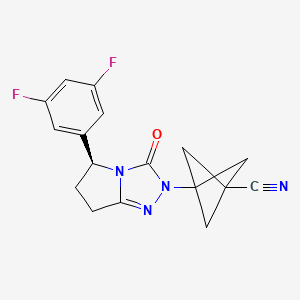
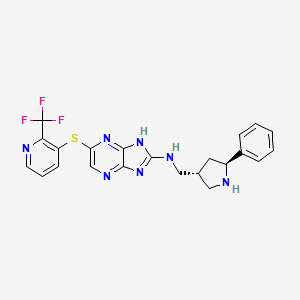
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
